molecular formula C5H7N5O B13113669 6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboximidamide

6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboximidamide

Cat. No.: B13113669
M. Wt: 153.14 g/mol
InChI Key: TZSMEUUDIMCZBM-UHFFFAOYSA-N
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Description

6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboximidamide is a heterocyclic compound with significant biological and chemical properties. This compound is part of the pyrimidine family, which is known for its diverse applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboximidamide involves the reaction of N-arylitaconimides with various carboximidamides. This process includes an aza-Michael addition followed by recyclization to form the desired dihydropyrimidine acetanilides . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often employs high-yield synthetic routes that can be scaled up. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. These methods ensure the consistent quality and purity of the compound, which is crucial for its application in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, which may have enhanced biological activities.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with potential therapeutic applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and their derivatives, which can exhibit a range of biological activities, including antiviral, anticancer, and antibacterial properties .

Scientific Research Applications

6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell proliferation. By inhibiting this enzyme, the compound can effectively halt the growth of cancer cells and viruses . Additionally, it can interfere with other biological pathways, leading to its diverse therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboximidamide stands out due to its unique structure, which allows for versatile chemical modifications. This flexibility enables the synthesis of a wide range of derivatives with potentially enhanced biological activities. Its ability to undergo various chemical reactions and its broad spectrum of applications in different fields make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

4-amino-6-oxo-1H-pyrimidine-2-carboximidamide

InChI

InChI=1S/C5H7N5O/c6-2-1-3(11)10-5(9-2)4(7)8/h1H,(H3,7,8)(H3,6,9,10,11)

InChI Key

TZSMEUUDIMCZBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)C(=N)N)N

Origin of Product

United States

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